(1R,2S)-1-heptyl-2-octylcyclopentane
Description
(1R,2S)-1-Heptyl-2-octylcyclopentane is a chiral cyclopentane derivative featuring two alkyl substituents: a heptyl group at the 1-position (R-configuration) and an octyl group at the 2-position (S-configuration). Its systematic IUPAC name reflects its stereochemistry and substituent arrangement, distinguishing it from stereoisomers and structural analogs .
Properties
CAS No. |
155976-51-5 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(1R,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
UKVVPDHLUHAJNZ-UXHICEINSA-N |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC |
Canonical SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Other CAS No. |
155976-51-5 |
physical_description |
Solid |
Synonyms |
15-F(2t)-IsoP 15-F(2t)-isoprostane 15-F2t-IsoP 15-F2t-isoprostane 8-epi-PGF2 alpha 8-epi-PGF2alpha 8-epi-prostaglandin F2alpha 8-epiprostaglandin F2alpha 8-F(2t)-isoprostane 8-iso-PGF(2alpha) 8-iso-PGF2alpha 8-isoprostaglandin F2alpha 8-isoprostane isoprostaglandin F2alpha type-III |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Comparison: Prostane [(1S,2S)-1-Heptyl-2-Octylcyclopentane]
The closest analog to the target compound is prostane [(1S,2S)-1-heptyl-2-octylcyclopentane], which differs only in stereochemistry. This compound derives its name from prostaglandins, hormone-like lipids associated with inflammation and physiological regulation, and the prostate gland .
Key Differences:
The inversion of configuration at the 1-position may significantly alter intermolecular interactions, solubility, and biological recognition. For instance, prostaglandin analogs often require precise stereochemistry for receptor binding, suggesting that the (1S,2S)-isomer (prostane) could exhibit activity absent in the (1R,2S)-form .
Structural Comparison: Podocarpane
Podocarpane [(4αR,4βS,8αR,10αS)-1,1,4α-trimethyldecahydrophenanthrene] is another cyclopentane-containing compound but with a fused tricyclic framework. Derived from the Podocarpus genus, it represents a natural product with a distinct biosynthetic origin .
Key Differences:
The structural complexity of podocarpane likely confers unique physical properties, such as higher melting points and rigidity, compared to the linear alkyl chains of this compound.
Research Findings and Implications
Stereochemical Impact on Physicochemical Properties
- Solubility : Longer alkyl chains (heptyl/octyl) in both isomers suggest low polarity and poor water solubility, typical of hydrophobic compounds.
- Thermal Stability : The (1R,2S)-isomer may exhibit slightly lower melting points than podocarpane due to reduced molecular rigidity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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